Isometheptenhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

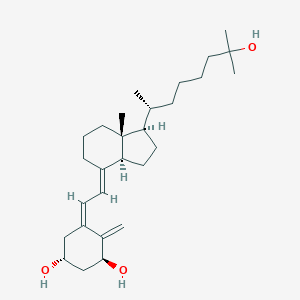

Isometheptene hydrochloride is a sympathomimetic drug primarily used for its vasoconstrictive properties. It is commonly employed in the treatment of migraines and tension headaches due to its ability to constrict blood vessels, thereby alleviating pain .

Wissenschaftliche Forschungsanwendungen

Isometheptene hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying sympathomimetic drugs and their reactions.

Biology: Investigated for its effects on cellular pathways and receptor interactions.

Medicine: Extensively studied for its efficacy in treating migraines and tension headaches. Research focuses on optimizing its therapeutic use and minimizing side effects.

Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control

Wirkmechanismus

Isometheptene hydrochloride exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors, leading to the release of epinephrine and norepinephrine. These neurotransmitters cause smooth muscle contraction and vasoconstriction, which helps alleviate migraine and headache symptoms .

Similar Compounds:

Heptaminol: Another sympathomimetic amine with vasoconstrictive properties.

Methylhexanamine: A stimulant with similar sympathomimetic effects.

Tuaminoheptane: A compound with comparable vasoconstrictive actions.

Uniqueness: Isometheptene hydrochloride is unique due to its specific application in treating migraines and tension headaches. Its combination of efficacy and safety makes it a preferred choice over other sympathomimetic amines .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Isometheptene hydrochloride . Personal protective equipment and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .

Zukünftige Richtungen

Racemic Isometheptene is an antimigraine drug that due to its cardiovascular side-effects was separated into its enantiomers, ®- and (S)-isometheptene . This study set out to characterize the contribution of each enantiomer to its vasoactive profile . Moreover, rat neurogenic dural vasodilatation was used to explore their antimigraine mechanism of action . The different cardiovascular effects of the Isometheptene enantiomers are probably due to differences in their mechanism of action . Thus, ®-isometheptene may represent a superior therapeutic benefit as an antimigraine agent .

Biochemische Analyse

Biochemical Properties

Isometheptene hydrochloride is an indirect-acting sympathomimetic . It can displace catecholamines from vesicles inside the neuron leading to the sympathetic responses it is known for . This interaction with catecholamines, a group of neurotransmitters, is a key aspect of its biochemical role.

Cellular Effects

Isometheptene hydrochloride’s vasoconstricting properties arise through activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . They interact with cell surface adrenergic receptors, resulting in a signal transduction cascade that leads to increased intracellular calcium .

Molecular Mechanism

The mechanism of action of Isometheptene hydrochloride involves the activation of the sympathetic nervous system via epinephrine and norepinephrine . These compounds elicit smooth muscle activation leading to vasoconstriction . They interact with cell surface adrenergic receptors, resulting in a signal transduction cascade that leads to increased intracellular calcium .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of Isometheptene hydrochloride in laboratory settings are limited, it is known that the drug has a significant impact on cardiovascular responses in rats .

Dosage Effects in Animal Models

In animal models, specifically rats, Isometheptene hydrochloride has been shown to produce dose-dependent increases in heart rate and blood pressure . The specific effects can vary depending on the dosage and the individual physiological characteristics of the animal model.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isometheptene hydrochloride involves the reaction of 2-methyl-6-methylamino-2-heptene with hydrochloric acid. The process typically includes the following steps:

Formation of the base compound: The base compound, 2-methyl-6-methylamino-2-heptene, is synthesized through a series of reactions involving the appropriate starting materials.

Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form isometheptene hydrochloride.

Industrial Production Methods: Industrial production of isometheptene hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity isometheptene hydrochloride suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: Isometheptene hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its base form.

Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Regeneration of the base compound.

Substitution: Formation of substituted derivatives with different functional groups.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Isometheptene hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Benzene", "Chloroacetyl chloride", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Isobutylamine" ], "Reaction": [ "Step 1: Benzene is reacted with chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-1-phenylethanone.", "Step 2: 2-chloro-1-phenylethanone is reacted with methylamine in the presence of sodium hydroxide to form N-methyl-2-chloro-1-phenylethanamine.", "Step 3: N-methyl-2-chloro-1-phenylethanamine is reacted with hydrochloric acid to form N-methyl-2-chloro-1-phenylethanamine hydrochloride.", "Step 4: Sodium nitrite is added to a mixture of N-methyl-2-chloro-1-phenylethanamine hydrochloride, acetic acid, and water to form N-methyl-2-nitro-1-phenylethanamine.", "Step 5: N-methyl-2-nitro-1-phenylethanamine is reduced with sodium acetate and sulfuric acid to form N-methyl-2-amino-1-phenylethanamine.", "Step 6: N-methyl-2-amino-1-phenylethanamine is reacted with isobutylamine in the presence of hydrochloric acid to form Isometheptene hydrochloride." ] } | |

CAS-Nummer |

6168-86-1 |

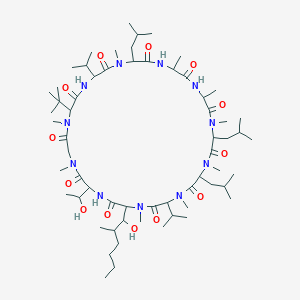

Molekularformel |

C9H20ClN |

Molekulargewicht |

177.71 g/mol |

IUPAC-Name |

methyl(6-methylhept-5-en-2-yl)azanium;chloride |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)6-5-7-9(3)10-4;/h6,9-10H,5,7H2,1-4H3;1H |

InChI-Schlüssel |

AUERTJOCDMCUAL-UHFFFAOYSA-N |

SMILES |

CC(CCC=C(C)C)NC.Cl |

Kanonische SMILES |

CC(CCC=C(C)C)[NH2+]C.[Cl-] |

Andere CAS-Nummern |

6168-86-1 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

503-01-5 (Parent) |

Synonyme |

(1,5-dimethylhex-4-enyl)methylammonium chloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole](/img/structure/B195295.png)